

## Monodes(N-carboxymethyl)valine Daclatasvir molecular weight and formula

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Compound of Interest

Monodes(N-carboxymethyl)valine
Daclatasvir

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# Technical Guide: Monodes(N-carboxymethyl)valine Daclatasvir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Monodes(N-carboxymethyl)valine Daclatasvir**, a principal degradation product and key impurity of the direct-acting antiviral agent, Daclatasvir. Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.

[1][2][3][4][5] Understanding the physicochemical properties and analytical methodologies for this impurity is critical for drug stability, formulation development, and quality control.

## **Physicochemical Properties**

**Monodes(N-carboxymethyl)valine Daclatasvir**, also referred to as Daclatasvir Impurity A, is formed through the degradation of the parent compound.[1][2][3][4][5] Its key quantitative data are summarized below.



Property	Value
Molecular Weight	581.71 g/mol [1][2][6] (also reported as 581.708 g/mol [7])
Chemical Formula	СззНз9N7O3[6][7][8]
CAS Number	1007884-60-7[3][9]

## **Experimental Protocols: Analytical Methodologies**

The quantification and characterization of **Monodes(N-carboxymethyl)valine Daclatasvir**, along with other related substances, are primarily achieved through stability-indicating chromatographic methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

### **Forced Degradation Studies**

To develop and validate a stability-indicating analytical method, forced degradation studies are performed on Daclatasvir to generate its impurities, including **Monodes(N-carboxymethyl)valine Daclatasvir**. These studies expose the drug to various stress conditions:

- Acid Hydrolysis: The drug substance is treated with an acid solution (e.g., 0.1 N HCl) and refluxed at an elevated temperature (e.g., 60°C) for several hours.[2]
- Base Hydrolysis: The drug is subjected to a basic solution (e.g., 0.1 N NaOH) under reflux at
  a specified temperature (e.g., 60°C).[2] Daclatasvir's carbamate moiety is known to be
  susceptible to basic hydrolysis.[1]
- Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 30% H<sub>2</sub>O<sub>2</sub>) and heated.[2]
- Photolytic Degradation: A solution of the drug or the solid powder is exposed to high-intensity
   UV light or direct sunlight for an extended period (e.g., 10 days).[1][2]
- Thermal Degradation: The solid drug substance is subjected to high temperatures to assess its thermal stability.



## High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

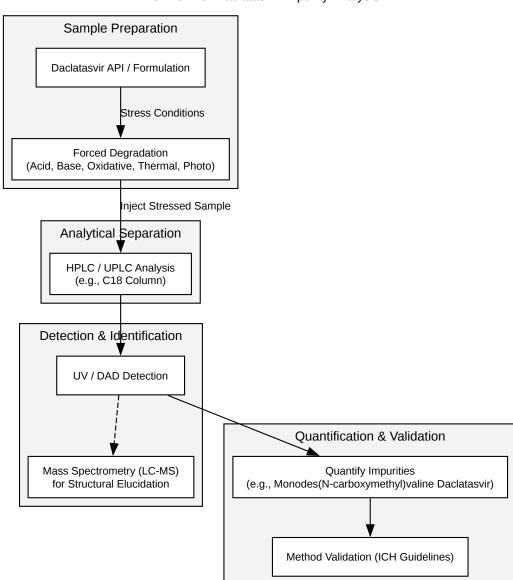
A common analytical technique for the separation and quantification of Daclatasvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Instrumentation: An HPLC system equipped with a UV or Diode-Array Detector (DAD) is typically used.[2][6]
- Stationary Phase (Column): A C18 column (e.g., Hypersil C<sub>18</sub>, 4.6 x 250 mm, 5 μm particle size) is frequently employed.[2]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% o-phosphoric acid) is used in an isocratic or gradient elution mode.[2] A common ratio is 50:50 (v/v).[2]
- Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min.[2][7]
- Detection: The detection wavelength is often set to 315 nm.[2]
- Column Temperature: The analysis is usually performed at an elevated temperature, such as 40°C, to ensure reproducibility.[2]

### **Logical Workflow for Impurity Analysis**

The following diagram illustrates a standard workflow for the identification and quantification of Daclatasvir impurities, including **Monodes(N-carboxymethyl)valine Daclatasvir**.





#### Workflow for Daclatasvir Impurity Analysis

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Caption: Logical workflow for the analysis of Daclatasvir impurities.



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